molecular formula C9H17NO2 B177769 N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine CAS No. 166398-41-0

N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine

Cat. No.: B177769
CAS No.: 166398-41-0
M. Wt: 171.24 g/mol
InChI Key: NRVBOSMTPWJVIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . It is characterized by a spirocyclic structure, which includes a dioxaspirodecane ring system with a methylamine group attached. This compound is used primarily in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with methylamine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade equipment to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various derivatives depending on the substituent introduced .

Scientific Research Applications

Chemistry

In the field of chemistry, N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in various chemical reactions, including:

  • Reduction : Utilizing agents like lithium aluminum hydride.
  • Substitution : Involving alkyl halides and bases like sodium hydroxide.
  • Oxidation : Using potassium permanganate in acidic conditions.

Biology

The compound is under investigation for its potential biological activity and interactions with biomolecules. Preliminary studies suggest it may modulate enzyme activity and receptor interactions, although specific pathways remain to be fully elucidated. Its structural features may enable binding to target proteins involved in critical biological processes.

Medicine

Although not currently used in clinical settings, research is ongoing to explore its therapeutic applications . Its unique structure may allow for the development of new drugs targeting specific diseases or conditions.

Industry

This compound may also find applications in the development of new materials or as an intermediate in the production of other chemicals. Its versatility makes it a candidate for various industrial applications, although specific methods are not extensively documented.

Mechanism of Action

The mechanism of action of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets are still under investigation, but it is believed to modulate biological processes through its structural features and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine is unique due to its specific spirocyclic structure and the presence of a methylamine group. This combination of features gives it distinct chemical and biological properties, making it valuable for research and development purposes .

Biological Activity

N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine is a unique compound characterized by its spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H15N2O2C_9H_{15}N_2O_2 and a molecular weight of approximately 171.24 g/mol. The compound features a spirocyclic arrangement, which contributes to its distinctive chemical properties and potential interactions with biological targets.

Structural Comparison

Compound NameMolecular FormulaMolecular Weight
This compoundC₉H₁₅N₂O₂171.24 g/mol
N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amineC₁₃H₁₉N₂O₂233.73 g/mol
8-Methyl-1,4-dioxaspiro[4.5]decan-8-aminesC₉H₁₃N₂O₂185.27 g/mol

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate the activity of various enzymes and receptors, although the exact pathways remain under investigation.

The compound's structural features enable it to potentially bind to target proteins involved in critical biological processes, influencing their function and leading to various physiological effects.

Biological Activity and Case Studies

Research into the biological activity of this compound has revealed promising results:

  • Antitumor Activity : Some studies have indicated that compounds with similar structures exhibit antitumor properties by interacting with the colchicine binding site of β-tubulin. This suggests potential for this compound in cancer therapy through further exploration of its binding affinities .
  • Cholinesterase Inhibition : Similar compounds have shown activity as inhibitors of butyrylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. This positions this compound as a candidate for further pharmacological evaluation in neuroprotection strategies.
  • Pharmacological Evaluation : Ongoing research is focused on understanding the compound's pharmacokinetics and dynamics, particularly how its unique structural features contribute to its interactions with biological targets and overall therapeutic efficacy.

Future Directions in Research

Further studies are essential to elucidate the complete spectrum of biological activities associated with this compound:

  • In Vivo Studies : Conducting animal studies to assess the compound's efficacy and safety profile.
  • Mechanistic Studies : Investigating specific interactions at the molecular level to determine how it influences enzyme activities and receptor functions.
  • Structure-Activity Relationship (SAR) Analysis : Exploring how variations in structure affect biological activity could lead to the development of more potent derivatives.

Properties

IUPAC Name

N-methyl-1,4-dioxaspiro[4.5]decan-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-10-8-2-4-9(5-3-8)11-6-7-12-9/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVBOSMTPWJVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2(CC1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166398-41-0
Record name N-methyl-1,4-dioxaspiro[4.5]decan-8-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1,4-Dioxaspiro[4.5]decan-8-one (10.0 g, 64.10 mmol, 1.0 eq.) was dissolved in MeOH (100 ml); AcOH (0.1 ml) and CH3NH2.HCl (8.65 g, 128.21 mmol, 2.0 eq.) were added and stirring was carried out for 2 hours at RT. NaCNBH3 (10.0 g, 160.256 mmol, 2.5 eq.) was added in portions at 0° C. and the mixture was then stirred for 16 hours at RT. The reaction mixture was concentrated under reduced pressure and the residue was purified by column chromatography (Alox, 5% MeOH in DCM). Yield: 54% (6.0 g, 35.08 mmol)
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
8.65 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 1,4-dioxa-spiro[4.5]decan-8-one (3.1 g, 20 mmol) and CH2Cl2 (50 mL) was stirred with methylamine (15 mL, 30 mmol, 2.0M solution in THF), sodium cyanoborohydride (1.3 g, 20 mmol), and acetic acid (0.1 mL) at room temperature. After 8 hours, the reaction mixture was washed with water (50 mL) and concentrated. The residue was purified by flash chromatography to afford 1.5 g of (1,4-dioxa-spiro[4.5]dec-8-yl)-methyl-amine as an oil.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.